

Validation of 2-Methylpropanethioamide structure using ^1H and ^{13}C NMR spectroscopy

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Compound of Interest

Compound Name: *2-Methylpropanethioamide*

Cat. No.: *B017427*

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Validating the Structure of 2-Methylpropanethioamide: A Comparative NMR Analysis

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[City, State] – [Date] – In the landscape of drug discovery and organic synthesis, unequivocal structural verification of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparison of the ^1H and ^{13}C NMR spectral data for **2-methylpropanethioamide** against simpler thioamides, namely propanethioamide and thioacetamide, to validate its structure. The data presented herein serves as a critical reference for researchers engaged in the synthesis and characterization of thioamide-containing molecules.

Comparative Analysis of ^1H and ^{13}C NMR Data

The structural validation of **2-methylpropanethioamide** is achieved by comparing its predicted NMR data with the experimental data of propanethioamide and thioacetamide. The data, summarized in Tables 1 and 2, showcases the influence of alkyl substitution on the chemical shifts of neighboring protons and carbons.

Table 1: Comparative ^1H NMR Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])

Compound	Proton Assignment	Predicted/Experimental δ (ppm)	Multiplicity	J (Hz)
2-Methylpropanethioamide	-CH ₃	3.10	septet	6.8
	-NH ₂	7.5 (broad)	singlet	-
Propanethioamide	-CH ₂ -	2.50	quartet	7.4
	-CH ₃	1.18	triplet	7.4
	-NH ₂	7.3 (broad)	singlet	-
Thioacetamide	-CH ₃	2.58	singlet	-
	-NH ₂	7.8 (broad)	singlet	-

Note: Data for **2-Methylpropanethioamide** is predicted. Data for propanethioamide and thioacetamide is based on experimental values from publicly available databases.

Table 2: Comparative ^{13}C NMR Data (Chemical Shift δ [ppm])

Compound	Carbon Assignment	Predicted/Experimental δ (ppm)
2-Methylpropanethioamide	C=S	215.0
-CH-	45.0	
-CH ₃	21.0	
Propanethioamide	C=S	208.0
-CH ₂ -	38.0	
-CH ₃	13.5	
Thioacetamide	C=S	200.0
-CH ₃	34.5	

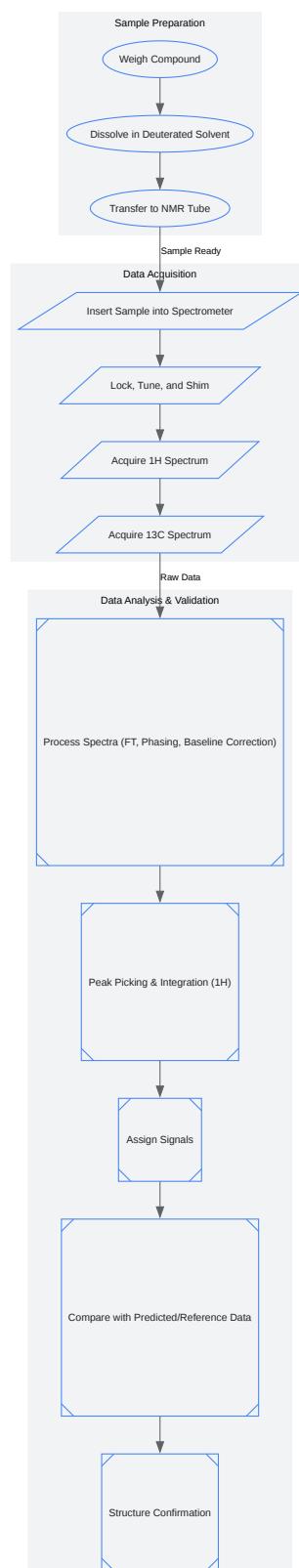
Note: Data for **2-Methylpropanethioamide** is predicted. Data for propanethioamide and thioacetamide is based on experimental values from publicly available databases.

The predicted ¹H NMR spectrum of **2-methylpropanethioamide** shows a septet at approximately 3.10 ppm, characteristic of a proton coupled to six equivalent protons of the two methyl groups. These methyl protons, in turn, appear as a doublet at around 1.25 ppm. This distinct splitting pattern is a key indicator of the isopropyl group in the molecule. In contrast, propanethioamide exhibits a quartet and a triplet for its ethyl group, while thioacetamide shows a simple singlet for its methyl group.

In the ¹³C NMR spectrum, the thiocarbonyl (C=S) carbon of **2-methylpropanethioamide** is predicted to be the most downfield signal at around 215.0 ppm. The presence of the isopropyl group is further confirmed by the signals at approximately 45.0 ppm (-CH-) and 21.0 ppm (-CH₃). The systematic downfield shift of the thiocarbonyl carbon from thioacetamide to **2-methylpropanethioamide** is consistent with the increasing alkyl substitution.

Experimental Workflow for Structural Validation

The validation of a chemical structure using NMR spectroscopy follows a systematic workflow, from sample preparation to final data analysis and comparison. This process ensures the accuracy and reliability of the structural assignment.



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